molecular formula C6H12NO2+ B15161397 (1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium CAS No. 143304-25-0

(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium

Cat. No.: B15161397
CAS No.: 143304-25-0
M. Wt: 130.16 g/mol
InChI Key: CDJSZWQVQQBNMC-UHFFFAOYSA-N
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Description

(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium is a chemical compound with a unique structure that includes a hydroxyethyl group, a methyl group, and an oxopropan-1-iminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium typically involves the reaction of a hydroxyethylamine with a methylating agent and an oxo compound under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the iminium group to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N-methylacetamide
  • N-Methyl-2-oxopropanamide
  • N-(2-Hydroxyethyl)-N-methylformamide

Uniqueness

(1E)-N-(2-Hydroxyethyl)-N-methyl-3-oxopropan-1-iminium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

143304-25-0

Molecular Formula

C6H12NO2+

Molecular Weight

130.16 g/mol

IUPAC Name

2-hydroxyethyl-methyl-(3-oxopropylidene)azanium

InChI

InChI=1S/C6H12NO2/c1-7(4-6-9)3-2-5-8/h3,5,9H,2,4,6H2,1H3/q+1

InChI Key

CDJSZWQVQQBNMC-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CCC=O)CCO

Origin of Product

United States

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